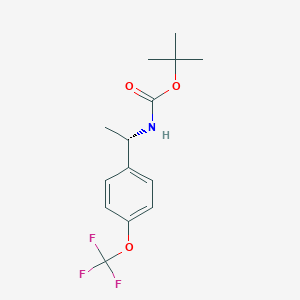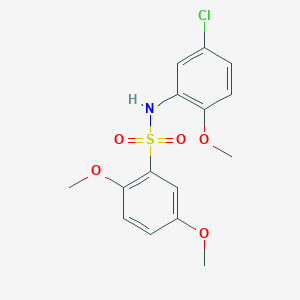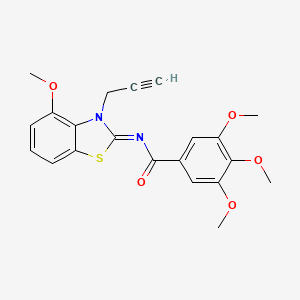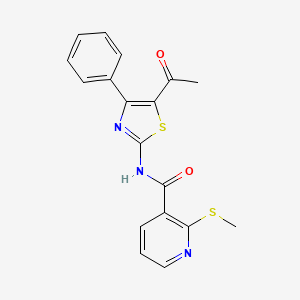![molecular formula C13H14FNO2 B2361372 1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361655-53-8](/img/structure/B2361372.png)
1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one
カタログ番号:
B2361372
CAS番号:
2361655-53-8
分子量:
235.258
InChIキー:
XLBMPFCOOSGYSO-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned typically belong to a class of organic compounds known as chalcones . Chalcones have a structure formed by two aromatic rings linked by an α, β-unsaturated carbonyl group . They are known to exhibit a wide range of biological activities .
Synthesis Analysis
Chalcones are usually synthesized via Claisen–Schmidt condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group .Molecular Structure Analysis
The molecular structure of chalcones can be analyzed using various techniques such as X-ray diffraction , nuclear magnetic resonance (NMR) , and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving chalcones can be complex and varied, depending on the specific substituents on the aromatic rings. Generally, they can undergo reactions typical of α, β-unsaturated carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be analyzed using techniques such as thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and UV-Vis absorption spectroscopy .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(2-fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-12(16)15-8-7-13(17,9-15)10-5-3-4-6-11(10)14/h2-6,17H,1,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBMPFCOOSGYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)(C2=CC=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)t...
Cat. No.: B2361289
CAS No.: 1217111-86-8
(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)meth...
Cat. No.: B2361290
CAS No.: 1706073-99-5
(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarba...
Cat. No.: B2361292
CAS No.: 1391394-94-7
N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihyd...
Cat. No.: B2361294
CAS No.: 898457-95-9
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361289.png)
![(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2361290.png)

![N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2361294.png)


![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2361303.png)



![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate](/img/structure/B2361311.png)
![N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2361312.png)
